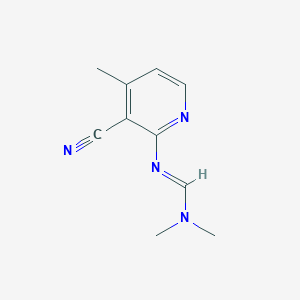

N'-(3-cyano-4-methylpyridin-2-yl)-N,N-dimethylimidoformamide

Overview

Description

N-(3-cyano-4-methylpyridin-2-yl)-N,N-dimethylimidoformamide, also known as N-(3-cyano-4-methylpyridin-2-yl)-N,N-dimethylimidoformamide, is a chemical compound with a wide range of uses and applications. It has been used in a variety of scientific research applications, including as a reagent for the synthesis of organic compounds, as a ligand for coordination chemistry, and as an inhibitor of enzymes. It is also used as a catalyst for the synthesis of pharmaceuticals and other compounds. In addition, N-(3-cyano-4-methylpyridin-2-yl)-N,N-dimethylimidoformamide has been studied for its biochemical and physiological effects.

Scientific Research Applications

Imaging Agents in Neuroinflammation Studies

- N'-(3-cyano-4-methylpyridin-2-yl)-N,N-dimethylimidoformamide derivatives have been synthesized and explored as potential Positron Emission Tomography (PET) agents. These compounds were developed for imaging the IRAK4 enzyme in neuroinflammation, highlighting their application in studying inflammatory processes in the brain (Wang et al., 2018).

Non-linear Optical Properties and Molecular Docking

- This compound has been part of a study exploring its non-linear optical (NLO) properties. Computational chemistry methods supported the characterization of these compounds, and molecular docking analyses indicated potential interactions that contribute to the inhibition of tubulin polymerization and anticancer activity (Jayarajan et al., 2019).

Supramolecular Architectures

- Studies have shown that derivatives of this compound form hydrogen-bonded supramolecular architectures, indicating their potential in the design of novel materials with specific properties (Suksangpanya et al., 2004).

Inhibition of Dynamin GTPase

- Research indicates that certain derivatives of this compound are critical for the inhibition of dynamin GTPase. This is particularly relevant in the context of clathrin-mediated endocytosis, implying potential applications in the treatment of diseases where this cellular process is disrupted (Gordon et al., 2013).

Colorimetric Sensing of Fluoride Anions

- Certain this compound derivatives have been synthesized for the purpose of colorimetric sensing of fluoride anions. The ability to visually detect fluoride ions in solutions showcases the potential of these compounds in environmental monitoring and analytical chemistry (Younes et al., 2020).

Medicinal Chemistry Strategies to Reduce Metabolism

- Some derivatives of this compound have been studied for their ability to avoid metabolism mediated by aldehyde oxidase (AO). This is crucial for the design of drugs that need to be stable in the body for longer periods (Linton et al., 2011).

properties

IUPAC Name |

N'-(3-cyano-4-methylpyridin-2-yl)-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-8-4-5-12-10(9(8)6-11)13-7-14(2)3/h4-5,7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVKENADJOFRKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)N=CN(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

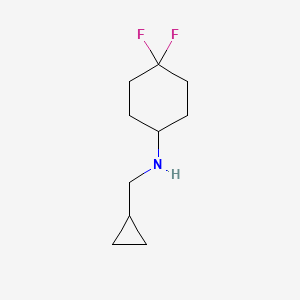

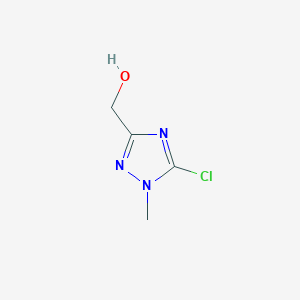

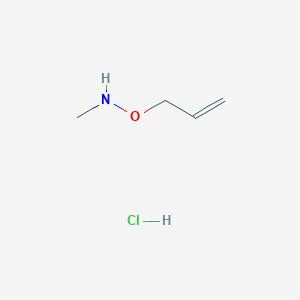

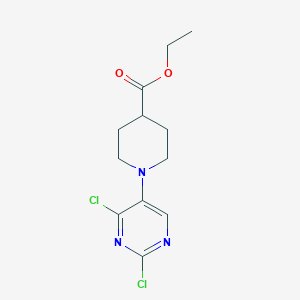

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1415227.png)

![1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1415228.png)

![[1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1415230.png)

![5-Ethyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1415237.png)

![3-Phenyl-6,7,8,8a-tetrahydro-4h,5ah-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride](/img/structure/B1415238.png)

![4,6,9-Trimethyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B1415241.png)

![N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide](/img/structure/B1415244.png)